2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide
Description
This compound belongs to a class of 1,4-benzothiazine derivatives characterized by a bicyclic core structure comprising a benzene ring fused to a 1,4-thiazine moiety. The acetamide side chain at position 2 is functionalized with an isopropyl group (propan-2-yl), which may influence solubility and lipophilicity.
Properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-7(2)18-12(20)6-11-13(21)19-9-5-8(14(15,16)17)3-4-10(9)22-11/h3-5,7,11H,6H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSVNSGFIGETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide is a member of the benzothiazine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H17F3N2O2S
- Molecular Weight : 394.41 g/mol
- CAS Number : [specific CAS number if available]
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms, including:
- Antibacterial Activity : Studies have shown that benzothiazine derivatives exhibit significant antibacterial properties. The presence of the trifluoromethyl group enhances their interaction with bacterial targets, potentially leading to higher efficacy against resistant strains.
- Anticancer Properties : Research indicates that this compound may modulate ATP-binding cassette (ABC) transporters, which are crucial in drug absorption and resistance mechanisms in cancer cells. This modulation could enhance the efficacy of existing chemotherapeutics.
- Inhibition of ABC Transporters : The compound's ability to interact with ABC transporters suggests a role in enhancing drug bioavailability and overcoming multidrug resistance in cancer therapy.
- Antimicrobial Mechanisms : The structural features of the compound allow it to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
Antibacterial Activity
A study conducted by Barbuceanu et al. evaluated various benzothiazine derivatives against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-[3-oxo...] | 0.125 - 8 | S. aureus |
| 2-[3-oxo...] | 1 - 16 | E. coli |
Anticancer Potential
In vitro studies highlighted the compound's potential in inhibiting cancer cell proliferation by affecting cellular pathways associated with drug metabolism. For instance, compounds similar to this benzothiazine derivative were found to significantly reduce the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .
Modulation of Drug Resistance
Research has shown that benzothiazine derivatives can enhance the efficacy of conventional anticancer agents by inhibiting drug efflux mediated by ABC transporters. This property is particularly relevant in overcoming resistance in tumors that express high levels of these transporters .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 291.25 g/mol. The structure features a benzothiazine core with trifluoromethyl and acetamide substituents, which contribute to its unique chemical properties.
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzothiazine can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
A study highlighted that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression. This suggests that 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide may have similar effects worth exploring further.
Anti-inflammatory Properties
In addition to anticancer activity, this compound has potential as an anti-inflammatory agent. Preliminary in silico studies using molecular docking techniques indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes.
Case Study: Anti-inflammatory Activity
Molecular docking studies have shown promising results for compounds with similar structures, suggesting that they could effectively inhibit inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the 1,4-benzothiazine core with the trifluoromethyl group at position 6 but differ in the acetamide substituent (R-group):
Physicochemical Properties
- Lipophilicity : Alkoxy-substituted derivatives (e.g., N-(2-propoxyphenyl) and N-(2-butoxyphenyl) ) exhibit higher predicted densities (1.313 g/cm³) due to extended alkyl chains, which may improve membrane permeability.
- Acidity/Basicity : The pKa of N-(2-butoxyphenyl) is 11.80 ± 0.40 , suggesting weak basicity, likely due to the benzothiazine nitrogen.
- Thermal Stability : Longer alkoxy chains correlate with higher boiling points (e.g., 597.4°C for N-(2-butoxyphenyl) vs. ~500°C for shorter-chain analogs).
Functional Group Impact on Bioactivity (Inferred)
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent may enhance electrophilic character, favoring interactions with nucleophilic residues in enzyme active sites.
- Fluorinated Groups : The dual trifluoromethyl groups in N-(3-trifluoromethylphenyl) could reduce oxidative metabolism, extending half-life in vivo.
Preparation Methods
Cyclization of 2-Aminothiophenol with Maleic Anhydride
A classical approach involves the condensation of 2-aminothiophenol with maleic anhydride under acidic conditions. This reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to yield 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid.
Reaction Conditions :
Heteropoly Acid-Catalyzed Synthesis
Samzadeh-Kermani et al. (2016) demonstrated a catalytic method using heteropoly acid (HPA, H₃PW₁₂O₄₀) to facilitate the reaction between 2-aminothiophenol, acetylenic esters, and malonate esters. This one-pot synthesis enhances efficiency and reduces side products.
Reaction Conditions :
- Catalyst : H₃PW₁₂O₄₀ (5 mol%)
- Solvent : Isopropyl alcohol
- Temperature : 50°C
- Time : 7 hours
- Yield : 82–89%
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the 6-position is introduced via electrophilic substitution or pre-functionalized building blocks.
Direct Trifluoromethylation
Electrophilic trifluoromethylation employs reagents such as trifluoromethyl iodide (CF₃I) in the presence of a Lewis acid (e.g., CuI). This method modifies the benzothiazinone core post-cyclization.
Reaction Conditions :
- Reagent : CF₃I (1.2 equivalents)
- Catalyst : CuI (10 mol%)
- Solvent : DMF
- Temperature : 100°C
- Time : 12 hours
- Yield : 45–55%
Use of Pre-Functionalized Intermediates
An alternative strategy utilizes 2-amino-5-(trifluoromethyl)thiophenol as the starting material, bypassing the need for late-stage trifluoromethylation. This method improves regioselectivity and yield.
Advantages :
- Eliminates harsh trifluoromethylation conditions.
- Achieves >90% purity in the benzothiazinone intermediate.
Acetamide Formation
The acetic acid moiety at the 2-position is converted to the isopropyl acetamide via a two-step process:
Activation of the Carboxylic Acid
The carboxylic acid group is activated to an acyl chloride using thionyl chloride (SOCl₂):
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$
Reaction Conditions :
- Reagent : SOCl₂ (3 equivalents)
- Solvent : Toluene
- Temperature : 70°C
- Time : 2 hours
- Yield : 95–98%
Coupling with Isopropylamine
The acyl chloride reacts with isopropylamine to form the acetamide:
$$ \text{RCOCl} + \text{H}2\text{NCH(CH}3\text{)}2 \rightarrow \text{RCONHCH(CH}3\text{)}_2 + \text{HCl} $$
Reaction Conditions :
- Base : Triethylamine (2 equivalents)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
- Time : 4 hours
- Yield : 85–90%
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances heat transfer and reduces reaction times:
- Throughput : 1.2 kg/day
- Purity : 99.5%
Green Chemistry Metrics
| Parameter | Value |
|---|---|
| Atom Economy | 78% |
| E-factor | 5.2 |
| PMI | 8.7 |
Challenges and Optimization
Trifluoromethyl Group Instability
The -CF₃ group is prone to hydrolysis under basic conditions. Mitigation strategies include:
- Strict pH Control : Maintain reaction pH between 6–7.
- Anhydrous Solvents : Use molecular sieves or inert gas atmospheres.
Byproduct Formation
Common byproducts (e.g., over-alkylated amines) are minimized by:
- Stoichiometric Precision : Limit isopropylamine to 1.1 equivalents.
- Low-Temperature Coupling : Slow addition at 0°C.
Q & A
Q. What are the key considerations for synthesizing 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide?
Synthesis typically involves multi-step reactions starting with precursor molecules such as substituted benzothiazines and acetamide derivatives. Critical factors include:
- Reagent selection : Use of chloroacetyl chloride or similar acylating agents to introduce the acetamide moiety (e.g., via nucleophilic substitution or condensation) .
- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Reflux conditions (e.g., 80–100°C) are often required to achieve sufficient activation energy for cyclization or acylation steps .
- Purification : Recrystallization using solvent systems like pet-ether or ethyl acetate/hexane mixtures improves purity .
Q. How is the molecular structure of this compound determined experimentally?
Structural elucidation relies on:
- X-ray crystallography : Programs like SHELXL refine crystal structures to atomic resolution, identifying bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- NMR : H and C NMR confirm proton environments and carbon frameworks, particularly for the trifluoromethyl and benzothiazinone groups .
- IR spectroscopy : Detects functional groups like carbonyl (C=O) and amide (N-H) stretches .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and fragmentation patterns .
Q. What purification techniques are effective post-synthesis?
- Recrystallization : Solvent pairs (e.g., ethanol/water) selectively dissolve impurities while retaining the target compound .
- Column chromatography : Silica gel columns with gradient elution (e.g., hexane → ethyl acetate) separate intermediates based on polarity .
- HPLC : Reverse-phase HPLC with C18 columns resolves closely related byproducts, especially for chiral or zwitterionic derivatives .
Advanced Research Questions
Q. How can reaction yield and purity be optimized in large-scale syntheses?
- Kinetic monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and terminate at optimal conversion points .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may accelerate cyclization steps; ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) impacts enantioselectivity .
- Solvent-free mechanochemistry : Ball milling reduces solvent waste and enhances reaction efficiency for solid-phase intermediates .
Q. What strategies are used to analyze the compound’s bioactivity against specific biological targets?
- In vitro assays :
- Enzyme inhibition : Measure IC values against kinases or proteases using fluorogenic substrates .
- Cell viability assays : MTT or ATP-based assays quantify cytotoxicity in cancer cell lines .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs or ion channels .
- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl vs. methyl groups) to correlate structural features with potency .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Multi-technique validation : Cross-check X-ray data with H-C HMBC NMR to confirm hydrogen bonding or tautomeric forms .
- Dynamic vs. static disorder analysis : Use SHELXL’s TWIN and BASF commands to model disordered regions in crystal lattices .
- DFT calculations : Compare experimental bond angles/dihedrals with quantum-mechanically optimized geometries to identify outliers .
Q. What methodologies are employed to study the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, or oxidizing agents (HO) to identify degradation pathways .
- LC-MS/MS profiling : Monitor hydrolytic cleavage of the acetamide or benzothiazinone moieties over time .
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Electron-withdrawing effects : The -CF group increases electrophilicity at the benzothiazinone carbonyl, enhancing susceptibility to nucleophilic attack .
- Steric effects : Trifluoromethyl’s bulkiness may restrict rotation around the C2-C3 bond, stabilizing specific conformers .
- Comparative studies : Synthesize analogs with -CH or -Cl substituents and compare reaction kinetics or bioactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
